

(S)-Tol-SDP: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral properties of **(S)-Tol-SDP**, a chiral bisphosphine ligand. **(S)-Tol-SDP**, also known as (S)-(-)-7,7'-Bis[di(p-tolyl)phosphino]-1,1'-spirobiindane, is a valuable tool in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its rigid spirobiindane backbone and chiral nature enable the synthesis of enantiomerically pure compounds, which is critical for producing safe and effective pharmaceuticals.

Core Physical and Chemical Properties

(S)-Tol-SDP is a solid, air-stable compound, simplifying its handling and storage. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	817176-80-0	
Molecular Formula	C ₄₅ H ₄₂ P ₂	
Molecular Weight	644.76 g/mol	
Appearance	Solid	
Melting Point	154-161 °C	
Optical Rotation	[α] ²² / _D -206° (c=1, CHCl ₃)	
SMILES String	<chem>Cc1ccc(cc1)P(c2ccc(C)cc2)c3cccc4CCC5(CCc6cccc(P(c7cc(C)cc7)c8ccc(C)cc8)c56)c34</chem>	
InChI Key	VLIOMJFCGWZUON-UHFFFAOYSA-N	

Spectral Data Summary

Detailed spectral data is crucial for the identification and characterization of **(S)-Tol-SDP**. While specific spectra for this compound are not widely published, this section provides expected spectral characteristics based on its structure and data from analogous compounds.

Spectral Data Type	Expected Characteristics
¹ H NMR	Aromatic protons ($\delta \approx 7.0$ - 8.0 ppm), methyl protons on tolyl groups ($\delta \approx 2.3$ ppm), and aliphatic protons of the spirobiindane backbone ($\delta \approx 2.0$ - 3.5 ppm).
¹³ C NMR	Aromatic carbons, methyl carbons, and aliphatic carbons of the spirobiindane framework.
³¹ P NMR	A single sharp peak in the phosphine region, with a chemical shift that can be influenced by coordination to a metal center. The typical range for triarylphosphines is broad, but coordination generally leads to a downfield shift.
Mass Spectrometry	The molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$ should be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of chiral phosphine ligands are essential for their effective use in research.

General Synthesis of Spirobiindane-Based Diphosphine Ligands

The synthesis of spirobiindane-based diphosphine ligands like **(S)-Tol-SDP** typically starts from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. A general synthetic approach involves the following key steps^[1]:

- **Ditriflation:** The diol is converted to its corresponding bis(trifluoromethanesulfonate) (ditriflate). This is typically achieved by reacting the diol with triflic anhydride in the presence of a base like pyridine.
- **Phosphinylation:** A carbon-phosphorus bond-forming reaction is then carried out. This can be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Palladium-

or Nickel-catalyzed phosphinylation, using a diarylphosphine oxide or a secondary phosphine like di(*p*-tolyl)phosphine.

- Reduction (if necessary): If a phosphine oxide is used in the previous step, a reduction step is required to obtain the desired phosphine ligand. Common reducing agents for this transformation include silanes like trichlorosilane.

Characterization Workflow for a Chiral Phosphine Ligand

The following diagram outlines a general workflow for the comprehensive characterization of a newly synthesized chiral phosphine ligand such as **(S)-Tol-SDP**.

A general experimental workflow for the characterization of a chiral phosphine ligand.

Applications in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. **(S)-Tol-SDP** and similar spirobiindane-based ligands have demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:

- Asymmetric Hydrogenation: The rhodium and ruthenium complexes of these ligands are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other valuable building blocks with excellent enantioselectivities[1].
- Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral diphosphine ligands excel, allowing for the stereocontrolled formation of new carbon-carbon bonds.

The rigid spirocyclic backbone of **(S)-Tol-SDP** restricts conformational flexibility, which is often key to achieving high levels of stereocontrol in catalytic transformations. The tolyl groups on the phosphorus atoms also play a crucial role in defining the steric and electronic environment of the metal center, influencing both the reactivity and selectivity of the catalyst.

The following diagram illustrates the logical relationship in the application of a chiral ligand in asymmetric catalysis.

Application of a chiral ligand in asymmetric catalysis.

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References

- 1. researchgate.net [researchgate.net]
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